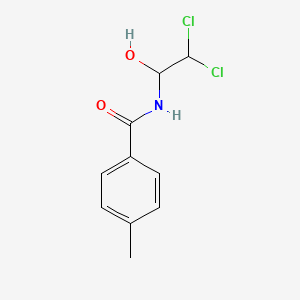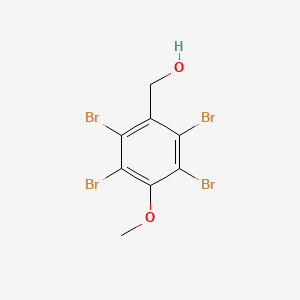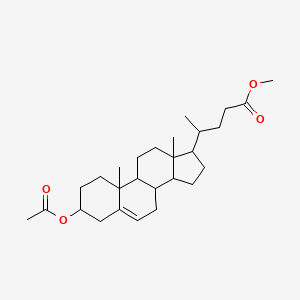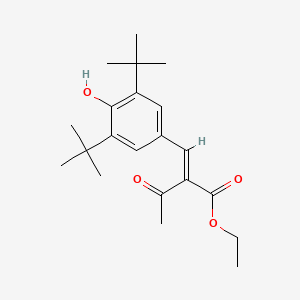
Di-tert-hexyl disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-hexyl disulphide is an organic compound with the molecular formula C12H26S2. It is a type of disulphide, which means it contains a bond between two sulfur atoms. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-hexyl disulphide can be synthesized through the oxidative coupling of thiols. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2), iodine (I2), or dimethyl sulfoxide (DMSO) to facilitate the coupling of thiols to form disulphides . The reaction typically requires controlled conditions to avoid over-oxidation and the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, this compound is often produced using metal-catalyzed reactions. Nickel(II) complexes, for example, can catalyze the cross-coupling of nonactivated alkyl bromides with di-tert-butyl disulphide as the sulfonating agent . This method allows for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-hexyl disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to thiols.
Substitution: The disulphide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulphides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di-tert-hexyl disulphide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of di-tert-hexyl disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins . The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that stabilize the protein structure. This mechanism is also relevant in its antioxidant activity, where it can trap free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl disulphide: Similar in structure but with tert-butyl groups instead of tert-hexyl groups.
Di-tert-dodecyl disulphide: Contains longer alkyl chains compared to di-tert-hexyl disulphide.
Di-tert-octyl disulphide: Another similar compound with different alkyl chain lengths.
Uniqueness
This compound is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This makes it suitable for specific applications where other disulphides may not be as effective .
Propiedades
Número CAS |
94247-12-8 |
|---|---|
Fórmula molecular |
C12H26S2 |
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylpentan-2-yldisulfanyl)pentane |
InChI |
InChI=1S/C12H26S2/c1-7-9-11(3,4)13-14-12(5,6)10-8-2/h7-10H2,1-6H3 |
Clave InChI |
LFRBEBAWOFBWRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)SSC(C)(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966312.png)


![7-benzyl-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966327.png)

![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11966337.png)


![1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11966350.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11966362.png)



